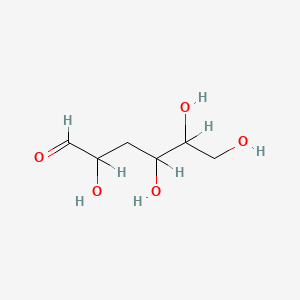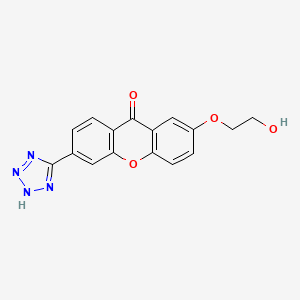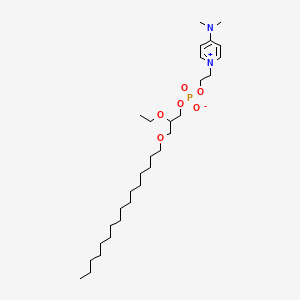![molecular formula C21H34O5 B1230203 Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El éster metílico de prostaglandina D2 es un derivado de la prostaglandina D2, un compuesto lipídico bioactivo involucrado en varios procesos fisiológicos. La prostaglandina D2 se sintetiza a partir del ácido araquidónico y juega un papel importante en la inflamación, las respuestas inmunitarias y la regulación del sueño y el dolor . El derivado éster metílico se utiliza a menudo en la investigación para estudiar los efectos biológicos y los mecanismos de la prostaglandina D2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éster metílico de prostaglandina D2 generalmente implica la esterificación de la prostaglandina D2 con metanol. Un método común es la reacción de la prostaglandina D2 con metanol en presencia de un catalizador ácido como el ácido sulfúrico o la trimetilclorosilano . La reacción generalmente se lleva a cabo a temperatura ambiente, y el producto se purifica por destilación o cromatografía.
Métodos de producción industrial
La producción industrial del éster metílico de prostaglandina D2 puede implicar métodos más eficientes y escalables como la esterificación asistida por microondas. Este método utiliza irradiación de microondas para acelerar la reacción, reduciendo significativamente el tiempo de reacción en comparación con los métodos de calentamiento convencionales . El proceso se puede optimizar para producir altos rendimientos del éster con mínimos subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El éster metílico de prostaglandina D2 puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados de prostaglandinas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de prostaglandina.
Sustitución: El grupo éster se puede sustituir por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como los haluros de alquilo o los cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del éster metílico de prostaglandina D2 puede producir varios derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El éster metílico de prostaglandina D2 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y los mecanismos de las prostaglandinas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica.
Mecanismo De Acción
El éster metílico de prostaglandina D2 ejerce sus efectos uniéndose a receptores acoplados a proteínas G específicos, a saber, el receptor de prostaglandina D2 1 (DP1) y el receptor de prostaglandina D2 2 (DP2) . Estos receptores están involucrados en varias vías de señalización que regulan la inflamación, las respuestas inmunitarias y otros procesos fisiológicos. La unión del éster metílico de prostaglandina D2 a estos receptores activa las cascadas de señalización descendentes, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
Prostaglandina D2: El compuesto principal del éster metílico de prostaglandina D2, involucrado en procesos biológicos similares.
Prostaglandina E2: Otra prostaglandina con roles distintos pero superpuestos en la inflamación y las respuestas inmunitarias.
Prostaglandina F2α: Involucrado en procesos reproductivos y contracción del músculo liso.
Singularidad
El éster metílico de prostaglandina D2 es único en su capacidad de servir como un derivado estable y fácil de manejar de la prostaglandina D2. Su grupo éster metílico mejora su solubilidad y estabilidad, lo que lo convierte en una herramienta valiosa en investigación y aplicaciones industriales.
Propiedades
IUPAC Name |
methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBMQMMGBBWUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Phenylethyl)-3-[(4-propylcyclohexylidene)amino]thiourea](/img/structure/B1230124.png)

![2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1230129.png)
![N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B1230130.png)

![[2-[(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1-(3,4-dimethylphenyl)-4-methylpentyl] acetate;hydrochloride](/img/structure/B1230133.png)


![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)
![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)
![3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol](/img/structure/B1230146.png)
![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)
